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Methyl 6-((phenylamino)methyl)nicotinate

Cat. No.: B11762722
M. Wt: 242.27 g/mol
InChI Key: CDOANDDWYKPJSS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nicotinate (B505614) Scaffolds in Chemical Research

The journey of nicotinate scaffolds began with the discovery of nicotinic acid. Initially identified as an oxidation product of nicotine (B1678760), its nutritional importance as a vitamin wasn't recognized until the 1930s. The first major therapeutic application of nicotinic acid was discovered in 1955 when it was found to lower cholesterol levels. nih.gov This discovery spurred research into its derivatives, including esters like methyl nicotinate, to improve its pharmacological properties. nih.gov

Early research focused on creating ester derivatives to modify the compound's solubility and delivery. For instance, topical application of simple esters like methyl nicotinate was found to cause vasodilation, making them useful as rubefacients for muscle and joint pain relief. drugbank.com Over the decades, the focus has expanded dramatically. Chemists have explored substitutions at all positions of the pyridine (B92270) ring to develop new therapeutic agents, moving from simple esters to complex molecules with highly specific biological targets. semanticscholar.orgresearchgate.net This evolution has led to the development of drugs for a wide range of conditions, demonstrating the enduring importance of the nicotinate scaffold. nih.gov

Structural Classification and Nomenclature of Pyridine-Based Esters

Pyridine-based esters are classified as heterocyclic compounds. The core of these molecules is a pyridine ring, an aromatic six-membered ring containing one nitrogen atom. The defining feature is an ester group (-COOR) attached to one of the carbon atoms of this ring.

Nomenclature: The naming of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). aakash.ac.inlibretexts.orglibretexts.org

Ester Naming: The name of the alkyl or aryl group (R') from the alcohol part is stated first. This is followed by the name of the parent carboxylic acid, with the "-oic acid" suffix changed to "-oate". libretexts.orgdocbrown.info

Parent Acid: The parent carboxylic acid is a derivative of pyridine, known as pyridinecarboxylic acid. There are three isomers depending on the position of the carboxyl group:

Picolinic acid (2-pyridinecarboxylic acid)

Nicotinic acid (3-pyridinecarboxylic acid) wikipedia.org

Isonicotinic acid (4-pyridinecarboxylic acid) wikipedia.org

Numbering: The pyridine ring is numbered starting from the nitrogen atom as position 1.

Substituents: Any other groups attached to the pyridine ring are named as prefixes with their corresponding locant numbers.

For the subject compound, Methyl 6-((phenylamino)methyl)nicotinate :

"Methyl" indicates the ester is formed from methanol.

"nicotinate" specifies the parent acid as nicotinic acid, meaning the ester group is at the 3-position of the pyridine ring.

"6-((phenylamino)methyl)" describes the substituent at the 6-position of the pyridine ring. It consists of a methyl group, which is in turn attached to a phenylamino (B1219803) group.

Below is a table illustrating the nomenclature of related pyridine-based esters.

Compound NameParent AcidEster GroupSubstituent(s)
Methyl nicotinate Nicotinic acidMethylNone
Ethyl isonicotinate Isonicotinic acidEthylNone
Methyl 6-chloronicotinate Nicotinic acidMethylChloro at C-6
Methyl 6-methylnicotinate Nicotinic acidMethylMethyl at C-6

Significance of the this compound Scaffold within Contemporary Organic and Medicinal Chemistry

While direct research on this compound is scarce, the significance of its core structural elements can be inferred from studies on related compounds. The nicotinate scaffold is a privileged structure in drug discovery, and the introduction of a phenylamino-methyl group at the 6-position creates a molecule with potential for diverse biological interactions.

Nicotinate Core: The pyridine ring of the nicotinate is a key pharmacophore. It can act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets. Derivatives of nicotinic acid have shown anti-inflammatory, analgesic, and antimicrobial activities. semanticscholar.orgnih.gov

Phenylamino Moiety: The phenylamino group is prevalent in many biologically active compounds. It can engage in pi-stacking and hydrophobic interactions. The presence of this group can be crucial for binding to receptors and enzymes. For example, substituted phenylamine structures are found in kinase inhibitors and other targeted therapies.

Flexible Linker: The methylene (B1212753) (-CH2-) group linking the pyridine and phenylamino moieties provides conformational flexibility. This allows the molecule to adopt different spatial arrangements, which can be critical for fitting into the binding sites of various biological targets.

The combination of these features in the this compound scaffold makes it an interesting candidate for synthesis and screening in drug discovery programs, potentially as an intermediate for more complex molecules targeting a range of diseases.

Overview of Current Research Landscape and Gaps Pertaining to the Chemical Compound

The current research landscape for This compound is largely undefined. Its availability from chemical suppliers points to its use in synthetic chemistry, but the outcomes of such work are not published in a way that highlights this specific molecule.

Identified Research Gaps:

Synthesis: There are no published, optimized synthetic routes specifically for this compound. While general methods for the synthesis of substituted nicotinates could be applied, specific reaction conditions, yields, and purification methods for this compound have not been documented.

Physicochemical Properties: Detailed characterization of its physical and chemical properties, such as solubility, stability, and spectroscopic data (NMR, IR, Mass Spec), is not available in the public domain beyond what is provided by commercial vendors.

Biological Activity: The biological activity profile of this compound is unknown. There are no published studies on its potential therapeutic effects, toxicity, or mechanism of action. Screening this compound against various biological targets could reveal novel activities.

Applications: There is no information on its potential or current applications, whether as a precursor in the synthesis of pharmaceuticals or agrochemicals, or as a functional molecule itself.

The absence of research on this specific molecule presents an opportunity for future investigation. Exploring the synthesis, properties, and biological activity of this compound could provide valuable insights and potentially lead to the discovery of new chemical entities with useful applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B11762722 Methyl 6-((phenylamino)methyl)nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 6-(anilinomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)11-7-8-13(15-9-11)10-16-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3

InChI Key

CDOANDDWYKPJSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CNC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Approaches for Methyl 6-((phenylamino)methyl)nicotinate

While a direct one-pot synthesis is not prominently described, the most logical and established route involves a sequential process:

Esterification: Production of Methyl 6-methylnicotinate from 6-methylnicotinic acid.

Halogenation: Conversion of Methyl 6-methylnicotinate to a reactive intermediate, typically Methyl 6-(bromomethyl)nicotinate or Methyl 6-(chloromethyl)nicotinate.

Nucleophilic Substitution: Reaction of the halogenated intermediate with aniline (B41778) to yield the final product.

Synthesis of the Precursor: Methyl 6-methylnicotinate

The synthesis of the key precursor, Methyl 6-methylnicotinate, can be accomplished through several established methods. A common approach is the Fischer esterification of 6-methylnicotinic acid. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux.

Another documented industrial method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid to form 6-methylnicotinic acid, which is then esterified with methanol.

Halogenation of the Methyl Group

The benzylic-like methyl group at the 6-position of the pyridine (B92270) ring can be halogenated using standard free radical halogenation conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride, under UV irradiation. This yields the crucial intermediate, Methyl 6-(bromomethyl)nicotinate.

Final Amination Step

The final step is a nucleophilic substitution reaction where the bromine atom of Methyl 6-(bromomethyl)nicotinate is displaced by the nucleophilic aniline. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to neutralize the hydrogen bromide formed during the reaction.

The key mechanistic step in the synthesis of this compound is the final nucleophilic substitution reaction. This reaction can proceed through either an S(_N)1 or S(_N)2 pathway, and the predominant mechanism is influenced by the reaction conditions.

Given that the substrate is a primary benzylic-like halide, an S(_N)2 mechanism is generally favored. In this concerted mechanism, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon atom bearing the bromine, while simultaneously, the carbon-bromine bond is broken. This process proceeds through a single transition state.

However, the benzylic-like nature of the carbocation could also allow for an S(_N)1-type mechanism under certain conditions, such as in a more polar, protic solvent, which could stabilize the carbocation intermediate.

StepParameter to OptimizeConditions and Considerations
Esterification Catalyst, Reaction Time, TemperatureUse of excess methanol can drive the equilibrium towards the product. Strong acid catalysts like H₂SO₄ are effective. Monitoring the reaction by TLC is crucial to determine completion.
Halogenation Halogenating Agent, Initiator, Solvent, Light SourceNBS is a common and effective brominating agent. The choice of solvent can influence the reaction rate and selectivity. Careful control of the reaction temperature is necessary to avoid side reactions.
Amination Base, Solvent, Temperature, Stoichiometry of AnilineA non-nucleophilic base is essential to prevent competition with aniline. The choice of solvent can affect the solubility of reactants and the reaction rate. A slight excess of aniline may be used to ensure complete consumption of the halide.

Design and Synthesis of Analogues and Derivatives of this compound

The modular nature of the synthesis allows for the generation of a variety of analogues and derivatives by modifying the different components of the molecule.

The pyridine ring of the nicotinate (B505614) precursor can be functionalized prior to the main synthetic sequence. For example, electrophilic aromatic substitution reactions can introduce substituents at various positions on the pyridine ring, although the directing effects of the existing substituents must be considered. This allows for the synthesis of analogues with modified electronic and steric properties.

The methyl ester group can be readily modified. Transesterification with other alcohols under acidic or basic conditions can provide a range of different esters. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride, which can then be reacted with a wide variety of alcohols to form the corresponding esters. This allows for the introduction of different alkyl or aryl groups at the ester position, potentially influencing the compound's physical and chemical properties.

Diverse Derivatization of the Phenylamino (B1219803) Substituent

The phenylamino substituent in this compound offers multiple sites for derivatization, primarily at the secondary amine and on the phenyl ring. These modifications allow for the systematic alteration of the compound's steric and electronic properties.

Reactions at the Secondary Amine: The nitrogen atom of the phenylamino group possesses an unshared pair of electrons, making it nucleophilic. ncert.nic.in It readily undergoes acylation with acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is typically conducted in the presence of a non-nucleophilic base, like pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in Similarly, alkylation with alkyl halides can introduce various alkyl groups onto the nitrogen atom, converting the secondary amine into a tertiary amine. ncert.nic.inmsu.edu

Substitutions on the Phenyl Ring: The phenyl group is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group, meaning it facilitates the substitution of hydrogen atoms at the positions ortho (2 and 6) and para (4) to the nitrogen. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce a wide range of functional groups onto the phenyl ring. The specific reaction conditions would determine the degree and position of substitution.

The following table summarizes potential derivatization reactions for the phenylamino substituent:

Reaction TypeReagent ExampleFunctional Group IntroducedPosition of Derivatization
AcylationAcetyl chlorideAcetyl (-COCH₃)Secondary Amine (N-acetylation)
AlkylationMethyl iodideMethyl (-CH₃)Secondary Amine (N-methylation)
NitrationHNO₃ / H₂SO₄Nitro (-NO₂)Phenyl Ring (ortho, para)
BrominationBr₂ / FeBr₃Bromo (-Br)Phenyl Ring (ortho, para)
SulfonationFuming H₂SO₄Sulfonic Acid (-SO₃H)Phenyl Ring (para)
Friedel-Crafts AcylationAcetyl chloride / AlCl₃Acetyl (-COCH₃)Phenyl Ring (para)

Multi-Component Reactions and Catalytic Methods in Related Nicotinate Synthesis

While specific multi-component reactions (MCRs) for the direct synthesis of this compound are not extensively documented, the synthesis of the core nicotinate structure is well-established through various modern synthetic strategies. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. Syntheses of functionalized pyridine and nicotinic acid derivatives have been achieved through one-pot, multi-component protocols. researchgate.netbohrium.com

Catalytic methods play a crucial role in the synthesis of nicotinate esters. Traditional synthesis often involves the esterification of nicotinic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. orientjchem.orgchemicalbook.com To overcome the harsh conditions and improve yields, heterogeneous solid acid catalysts, such as MoO₃/SiO₂, have been developed as effective bifunctional catalysts for this transformation. orientjchem.orgresearchgate.net Furthermore, biocatalysis, utilizing enzymes like lipase, has emerged as a green and efficient alternative for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate, offering mild reaction conditions and high selectivity. nih.gov These enzymatic methods could potentially be adapted for the synthesis of related nicotinate structures. nih.govnih.gov

Modern catalytic approaches for related nicotinate synthesis are highlighted below:

MethodCatalyst TypeExample CatalystKey Advantages
Acid-Catalyzed EsterificationHomogeneous AcidSulfuric Acid (H₂SO₄)Well-established, simple
Heterogeneous CatalysisSolid AcidMoO₃/SiO₂Reusable catalyst, milder conditions
TransesterificationBaseSodium MethoxideAvoids use of strong acids
BiocatalysisEnzymeLipase (e.g., Novozym® 435)Green, high selectivity, mild conditions

Chemical Reactivity and Transformation Dynamics of the Chemical Compound

The chemical behavior of this compound is governed by the interplay of its three primary functional components: the methyl ester, the secondary amine, and the substituted pyridine ring.

Hydrolytic and Transesterification Pathways

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid (6-((phenylamino)methyl)nicotinic acid) and methanol. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Studies on methyl nicotinate show that in aqueous solution, it slowly hydrolyzes to form nicotinic acid. nih.gov This process can also be catalyzed by enzymes. drugbank.com

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. google.comgoogleapis.com For example, reacting this compound with ethanol and a catalytic amount of sodium ethoxide would yield Ethyl 6-((phenylamino)methyl)nicotinate. This reaction is typically driven to completion by removing the methanol byproduct. google.com

Reactions Involving the Secondary Amine Functionality

The secondary amine is a key reactive center. As a nucleophile and a base, it can participate in a variety of chemical transformations.

Acylation and Alkylation: As previously discussed in section 2.2.3, the secondary amine can be readily acylated or alkylated. ncert.nic.in

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. researchgate.net

Oxidation: The secondary amine can be oxidized, although this can be complex. Strong oxidizing agents may lead to a mixture of products or degradation of the molecule.

Salt Formation: As a base, the amine will react with acids to form ammonium salts, which can alter the compound's solubility. ncert.nic.in

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring's reactivity is distinct from that of benzene. The presence of the electronegative nitrogen atom makes the ring electron-deficient. wikipedia.org

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack compared to benzene. wikipedia.org Reactions like nitration or halogenation require harsh conditions and generally proceed at the 3- and 5-positions (meta to the nitrogen), as the intermediates from attack at these positions are less destabilized. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The presence of activating substituents can facilitate EAS, but the inherent deactivation by the ring nitrogen remains a dominant factor.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comstudy.comechemi.comquora.com The stability of the anionic intermediate (Meisenheimer complex) is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions. stackexchange.comechemi.compearson.com For a substitution reaction to occur, a good leaving group must be present at the 2- or 4-position. In the parent compound, there is no such leaving group, so direct NAS is unlikely. However, if a derivative with a leaving group (e.g., a halogen) at the 6-position were synthesized, it would be highly susceptible to nucleophilic displacement.

Other Significant Chemical Modifications and Their Selectivity

Beyond the reactions of the primary functional groups, other transformations can be envisioned:

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the methoxycarbonyl group into a hydroxymethyl group.

Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions.

Catalytic Hydrogenation: Under forcing conditions, the pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. This would, however, likely also reduce other functional groups in the molecule unless carefully controlled.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule.

A typical DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the optimized molecular geometry of Methyl 6-((phenylamino)methyl)nicotinate. This process calculates the lowest energy arrangement of the atoms in three-dimensional space. The output would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's structure. However, no such data has been published.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) helps to characterize the molecule's excitability and its tendency to undergo chemical reactions. From these energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) could be calculated to predict how the molecule would behave in a chemical reaction. This analysis has not been performed or published for this specific compound.

Theoretical calculations are also used to predict spectroscopic signatures, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Vis absorption spectra. Furthermore, vibrational frequency calculations can generate a theoretical infrared (IR) spectrum, helping to identify characteristic functional groups. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. For this compound, these predictive studies have not been reported.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the flexibility of a molecule and identify its most stable shapes or conformations.

The presence of several rotatable single bonds in this compound suggests a complex conformational landscape. A systematic conformational search would be necessary to identify all possible low-energy structures (conformers) and determine the global energy minimum, which represents the most stable conformation of the molecule in the gas phase. This type of investigation has not been documented in the literature.

A detailed analysis of the potential energy surface would reveal the energy barriers to rotation around key bonds, such as the C-N and C-C bonds of the methyl-amino-phenyl bridge. This analysis would also identify any stabilizing intramolecular interactions, like hydrogen bonds, that might influence the preferred conformation of the molecule. To date, no studies have published findings on these specific molecular mechanics.

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis and metabolic pathways of nicotinate (B505614) derivatives, including this compound, involve complex chemical transformations that can be effectively studied using computational chemistry. These theoretical investigations provide deep insights into reaction feasibility, kinetics, and the structures of transient species that are often difficult to characterize experimentally. Density Functional Theory (DFT) and high-level ab initio methods are primary tools for elucidating the intricate details of reaction mechanisms.

For instance, the formation of the C-N bond in the aminomethyl bridge of the target molecule is a critical synthetic step. Computational models can be employed to map the potential energy surface of this reaction. By using methods such as M06-2X with a basis set like 6-311++G(3df,2p), researchers can calculate the geometries of reactants, products, and, most importantly, the transition states connecting them. mdpi.com This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the influence of catalysts or reaction conditions. A computational study on the reaction between 4-methyl aniline (B41778) and hydroxyl radicals, for example, successfully used these methods to map reaction routes and determine rate constants. mdpi.com

Furthermore, theoretical calculations can explain stereochemical outcomes in reactions involving chiral centers. DFT calculations at the m062x/6-311 + G(d) level of theory have been used to explain the enantiomeric separation of nornicotine, demonstrating the power of these methods in understanding molecular recognition and interaction energies. nih.gov For a molecule like this compound, similar computational approaches could predict the most stable conformations and the energetic barriers to internal rotations, which influence its interaction with biological targets. The use of software packages like Avogadro for energy minimization and structural design, combined with force fields such as the Universal Force Field (UFF), provides a foundational approach for modeling such molecular structures and their energetics. mdpi.com

The table below summarizes common computational methods utilized in the study of reaction mechanisms relevant to heterocyclic compounds.

Methodology Basis Set Application Key Outputs Relevant Software
Density Functional Theory (DFT) (e.g., B3LYP, M06-2X)Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ)Geometry optimization, frequency calculations, transition state searchingOptimized structures, activation energies, reaction rate constants, thermodynamic dataGaussian, ORCA, Q-Chem
Coupled Cluster (e.g., CCSD(T))6-311++G(3df,2p) or aug-cc-pVTZHigh-accuracy single-point energy calculations for critical points on the potential energy surfaceHighly accurate electronic energies for refining DFT resultsGAMESS, MOLPRO
Transition State Theory (TST) / RRKM TheoryN/A (Post-calculation analysis)Calculation of reaction rate constants from potential energy surface dataRate coefficients (k), temperature and pressure dependence of reactionsMultiWell, MESMER
Polarizable Continuum Model (PCM)N/A (Used with other methods)Simulating the effect of a solvent on the reaction mechanismSolvation free energies, changes in activation barriers due to solventGaussian, Q-Chem

In Silico Screening and Ligand-Based Design Methodologies Applied to Nicotinate Scaffolds

The nicotinate scaffold, a key feature of this compound, is prevalent in many biologically active compounds. Consequently, this structural motif has been the subject of extensive in silico screening and ligand-based design studies to discover and optimize novel therapeutic agents. mdpi.comnih.gov These computational strategies leverage the structural information of known active ligands to identify new compounds with similar or improved properties, even in the absence of a high-resolution structure of the biological target. nih.gov

One prominent ligand-based approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com For example, a QSAR model was developed for a series of 55 nicotine (B1678760) analogues to predict their inhibitory activity against the cytochrome P450 2A6 (CYP2A6) enzyme, which is involved in nicotine metabolism. nih.gov This model, built using kernel partial least squares (K-PLS), successfully identified key electrotopological state descriptors that influence inhibitory potency, providing a framework for designing more selective inhibitors. nih.gov

Pharmacophore modeling is another powerful ligand-based technique. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A study aimed at identifying new inhibitors for nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme linked to metabolic disorders, developed a four-point pharmacophore model based on known inhibitors. nih.gov This model was then used to screen the Maybridge chemical library, leading to the identification of four compounds with significant inhibitory activity after subsequent molecular docking and biological evaluation. nih.gov

Virtual screening through molecular docking is also frequently applied to nicotinate-containing libraries. In a search for new VEGFR-2 inhibitors, a library of derivatives based on nicotinamide and other pyridine (B92270) scaffolds was computationally screened. nih.gov This process involved docking the proposed compounds into the active site of the VEGFR-2 tyrosine kinase to predict their binding affinity and interaction modes, ultimately leading to the synthesis and confirmation of novel, potent inhibitors. nih.gov These in silico methods significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost. researchgate.net

The following table summarizes various in silico studies conducted on nicotinate and related scaffolds.

Biological Target Computational Method Compound Library/Scaffold Key Finding/Outcome Reference
Cytochrome P450 2A6 (CYP2A6)Quantitative Structure-Activity Relationship (QSAR)55 nicotine analoguesDevelopment of a K-PLS model to predict selective inhibition based on electrotopological state descriptors. nih.gov
VEGFR-2Virtual Screening, Molecular Docking, ADMETNicotinamide derivativesIdentification of four potent VEGFR-2 inhibitors with good drug-likeness profiles. nih.gov
Nicotinamide N-methyltransferase (NNMT)Pharmacophore Modeling, Molecular DockingMaybridge library screened against nicotinamide inhibitorsA four-point pharmacophore model led to the discovery of four novel NNMT inhibitors. nih.gov
GABA(A) ReceptorsMolecular Interaction Field Calculations, Docking6-Aminonicotinic acid analoguesPrediction and confirmation of cavities in the GABA binding pocket, guiding the design of new agonists. nih.gov
α4β2 Nicotinic Acetylcholine Receptors (nAChRs)Molecular Docking6-substituted nicotine derivativesElucidation of how lipophilic and steric properties of substituents at the 6-position influence receptor affinity. researchgate.netmdpi.com

Mechanistic Investigations of Biological Interactions in Vitro and Biochemical Perspectives

Identification and Characterization of Specific Molecular Targets

A crucial first step in understanding the mechanism of action of any compound is the identification and characterization of its specific molecular targets. For many pyridine (B92270) and nicotinate (B505614) analogs, this has involved rigorous biochemical and in vitro studies. However, for Methyl 6-((phenylamino)methyl)nicotinate, such specific data is not currently available.

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is linked to various diseases, including cancer. While some pyridine-containing compounds have been investigated as HDAC inhibitors, there are no published studies that specifically examine the interaction between this compound and Histone Deacetylase 6 (HDAC6) or any other HDAC isoform. Therefore, data on its inhibitory activity, such as IC50 values, remain undetermined.

Table 1: Enzyme Interaction and Inhibition Data for this compound

Enzyme Target Assay Type IC50 / Ki Source

The P2Y12 receptor is a key player in platelet activation and aggregation, making it an important target for antiplatelet therapies. Although various heterocyclic compounds have been developed as P2Y12 receptor antagonists, there is no scientific literature detailing any investigation into the binding affinity or modulatory effects of this compound on the P2Y12 receptor.

Table 2: Receptor Binding and Modulation Data for this compound

Receptor Target Assay Type Binding Affinity (Kd) / EC50 Modulatory Effect Source

Monocarboxylate Transporter 4 (MCT4) is involved in the transport of lactate and other monocarboxylates across the cell membrane and is implicated in cancer metabolism. The interaction of this compound with MCT4 has not been a subject of published research. As such, its potential to inhibit or modulate the activity of this transporter is unknown.

Table 3: Transporter Interaction Data for this compound

Transporter Target Assay Type IC50 / Substrate Affinity (Km) Effect on Transport Source

Cellular Pathway Modulation Studies

The biological activity of a compound is ultimately manifested through its effects on cellular pathways. While related pyridine derivatives have demonstrated antiproliferative and anti-fibrotic effects in cellular models nih.govnih.gov, specific data for this compound is lacking.

In vitro cellular assays are fundamental for determining the potential therapeutic effects of a compound. Numerous studies have evaluated the antiproliferative activity of various nicotinamide (B372718) and pyridine derivatives against different cancer cell lines nih.govnih.govresearchgate.net. Similarly, the anti-fibrotic potential of novel pyridine derivatives has been explored in cellular models of fibrosis nih.govmdpi.com. However, no such studies have been reported for this compound.

Table 4: In Vitro Biological Activity of this compound

Cell Line/Model Assay Type Endpoint Measured Result (e.g., IC50, % inhibition) Source
Various Cancer Cell Lines Antiproliferation Assay Cell Viability/Proliferation Data not available Data not available

Delving deeper into the intracellular mechanisms provides insights into the specific signaling pathways affected by a compound. This can involve analyzing changes in protein expression, phosphorylation status, or gene expression. Due to the absence of primary research on this compound, there is no information available regarding its impact on intracellular signaling pathways or the molecular signatures associated with its potential biological activity.

Biochemical Characterization of Compound-Target Interactions and Binding Affinities

Detailed biochemical studies, including binding affinities and specific molecular target interactions for this compound, are not extensively documented in current scientific literature. Quantitative data such as IC₅₀, Kᵢ, or Kₐ values, which are crucial for characterizing the potency and efficacy of a compound's interaction with specific enzymes or receptors, remain to be established through dedicated research.

The characterization of such interactions is fundamental to understanding the compound's mechanism of action. Future biochemical assays would be necessary to identify its primary molecular targets, determine the kinetics of binding, and elucidate how it modulates biological pathways at a molecular level.

Emerging Biological Activities of Nicotinate Scaffolds Relevant to the Chemical Compound's Potential

The nicotinate scaffold, also known as the pyridine-3-carboxylate structure, is a core component of nicotinic acid (Niacin or Vitamin B3) and its numerous derivatives. This structural motif is recognized as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. The potential of this compound can be inferred from the diverse functions attributed to this class of compounds.

Nicotinic acid derivatives have been investigated for a variety of therapeutic applications, including:

Anti-inflammatory Effects : Novel synthetic derivatives of nicotinic acid have shown significant anti-inflammatory activity. nih.gov In studies using RAW 264.7 macrophage cells, certain derivatives were found to inhibit inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2, with potency comparable to standard drugs like ibuprofen. nih.gov

Anticancer Activity : Certain nicotinic acid-based compounds have been designed and synthesized as cytotoxic agents. nih.gov One derivative, for instance, demonstrated promising inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, with an IC₅₀ value of 0.068 μM. nih.gov This compound also induced apoptosis in cancer cells. nih.gov

Lipid-Lowering Properties : Nicotinic acid itself is a well-established lipid-lowering agent that has been used for decades to manage cardiovascular disease by altering blood lipid levels. researchgate.net It favorably influences levels of HDL-C, LDL-C, and triglycerides. researchgate.net

Antioxidant Potential : Some derivatives have exhibited dual cytotoxic and antioxidant activities. nih.gov The antioxidant capacity was demonstrated by measuring levels of superoxide dismutase (SOD), with some compounds showing levels comparable to ascorbic acid. nih.gov

Antimicrobial and Fungicidal Activity : Nicotinamide derivatives have been developed as fungicides, with some acting as succinate dehydrogenase (SDH) inhibitors. nih.gov This mechanism disrupts the mitochondrial respiratory chain in fungi. nih.gov Furthermore, other nicotinic acid derivatives are used as specific antibacterial agents against Mycobacterium, particularly in the treatment of tuberculosis. drugs.com

Vasodilatory Effects : The methyl ester of nicotinate, methyl nicotinate, is known to be a peripheral vasodilator when applied topically. nih.govdrugbank.com This action is believed to be mediated by the local release of prostaglandin D2. drugbank.com

The broad range of biological activities associated with the nicotinate scaffold suggests that this compound could be a candidate for investigation across multiple therapeutic areas. Its specific substitution pattern will ultimately define its unique pharmacological profile.

Table of Biological Activities for Nicotinate Scaffolds

Biological Activity Target/Mechanism Example Compounds/Derivatives
Anti-inflammatory Inhibition of TNF-α, IL-6, iNOS, COX-2 nih.gov Novel synthetic nicotinic acid derivatives nih.gov
Anticancer VEGFR-2 Inhibition nih.gov Compound 5c (a nicotinic acid derivative) nih.gov
Lipid-Lowering Modulation of HDL-C, LDL-C, Triglycerides researchgate.net Nicotinic Acid (Niacin)
Antioxidant Superoxide Dismutase (SOD) activity nih.gov Compound 5c (a nicotinic acid derivative) nih.gov
Fungicidal Succinate Dehydrogenase (SDH) Inhibition nih.gov Nicotinamide derivatives (e.g., Boscalid) nih.gov
Antibacterial Inhibition of peptide synthesis in Mycobacterium drugs.com Ethionamide drugs.com
Vasodilation Release of Prostaglandin D2 drugbank.com Methyl Nicotinate nih.gov

Advanced Characterization and Analytical Methodologies for the Chemical Compound

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for determining the purity of Methyl 6-((phenylamino)methyl)nicotinate and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods that would be employed.

For a compound of this nature, reversed-phase HPLC would likely be a suitable method for purity assessment. A C18 column would typically be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with a gradient elution to ensure the separation of any impurities. Detection would most commonly be performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Gas chromatography could also be utilized, particularly for assessing the presence of volatile impurities. A capillary column with a suitable stationary phase would be chosen based on the compound's polarity. The sample would be vaporized and carried through the column by an inert gas, with detection often performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 1: Hypothetical Chromatographic Parameters for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column C18 (Reversed-Phase)Capillary Column (e.g., DB-5)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Detector UV-VisFID/MS
Typical Application Purity determination, quantificationAnalysis of volatile impurities

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, the methylene (B1212753) protons of the CH₂ group, and the methyl protons of the ester group.

¹³C NMR: This would reveal the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the two aromatic rings, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, C-N bonds, and the C=C and C-H bonds of the aromatic rings.

Table 2: Expected Spectroscopic Data for Structural Elucidation

TechniqueExpected Chemical Shifts/Absorption Bands
¹H NMR Aromatic protons (δ 6.5-9.0 ppm), Methylene protons (~δ 4.5 ppm), Methyl protons (~δ 3.9 ppm), Amine proton (variable)
¹³C NMR Carbonyl carbon (~δ 165 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbon (~δ 45 ppm), Methyl carbon (~δ 52 ppm)
IR N-H stretch (~3350 cm⁻¹), C=O stretch (~1720 cm⁻¹), C-N stretch (~1300 cm⁻¹), Aromatic C=C stretches (~1600-1450 cm⁻¹)

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the compound's molecular formula.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, valuable structural information can be obtained. The way the molecule breaks apart upon ionization can help to confirm the connectivity of the different functional groups. Expected fragmentation might involve the loss of the methoxy (B1213986) group from the ester, cleavage of the bond between the methylene group and the phenylamino (B1219803) group, or fragmentation of the pyridine ring.

Table 3: High-Resolution Mass Spectrometry Data

ParameterInformation Provided
Exact Mass of Molecular Ion Confirms the elemental composition and molecular formula.
Fragmentation Pattern Provides evidence for the structural arrangement of the molecule.

Future Research Directions and Interdisciplinary Avenues

Development of Novel Synthetic Methodologies for Complex Methyl 6-((phenylamino)methyl)nicotinate Analogues

The advancement of synthetic organic chemistry provides a powerful toolkit for the creation of novel molecular architectures. Future research should focus on the development of innovative and efficient synthetic routes to generate a diverse library of analogues of this compound. Contemporary synthetic methods such as microwave-assisted synthesis can be employed to accelerate reaction times and improve yields. nih.govacs.org One-pot multicomponent reactions offer an atom-economical and streamlined approach to constructing complex molecules from simple precursors. nih.govacs.org

Furthermore, the exploration of novel catalytic systems, including transition metal catalysts and biocatalysts, could enable the synthesis of previously inaccessible derivatives. numberanalytics.com The development of stereoselective synthetic methods will be crucial for preparing enantiomerically pure analogues, which is often essential for elucidating structure-activity relationships and minimizing off-target effects. numberanalytics.com These advanced synthetic strategies will be instrumental in generating a rich chemical space around the core scaffold for biological screening.

Exploration of Understudied Biological Targets and Pathways for the Chemical Compound

The biological activity of nicotinate (B505614) derivatives has been documented in various therapeutic areas, including as anti-inflammatory and antimicrobial agents. chemistryjournal.netnih.gov However, the specific biological targets of many of these compounds, including this compound, remain to be fully elucidated. Future research should venture into the exploration of understudied biological targets and signaling pathways.

A significant portion of the human proteome, often referred to as the "dark proteome," remains largely uncharacterized and may hold novel therapeutic targets. nih.govwehi.edu.au Investigating the interaction of this compound and its analogues with less-explored protein families, such as orphan receptors, pseudokinases, and understudied enzymes in metabolic pathways like the NAD+ biosynthesis pathway, could reveal unprecedented therapeutic opportunities. wehi.edu.aunih.govfrontiersin.org High-throughput screening against panels of these understudied targets could identify novel bioactivities and pave the way for first-in-class therapeutics. Recent discoveries of new pathways for drugs to interact with cell membrane proteins, facilitated by computational simulations, open up further avenues for exploration. sciencedaily.com

Application of Artificial Intelligence and Machine Learning in Nicotinate Chemical Design

Integration with Chemical Biology Tools for Target Deconvolution and Mechanistic Understanding

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Chemical biology offers a suite of powerful tools for this "target deconvolution." worldpreclinicalcongress.comnih.gov Chemical proteomics, in particular, has emerged as a key technology for identifying protein targets of small molecules in a high-throughput manner. nih.govtandfonline.commdpi.com

Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. creative-biolabs.comucl.ac.ukmtoz-biolabs.comnih.govfrontiersin.org By designing and synthesizing a probe based on the this compound scaffold, researchers could identify its direct binding partners in a cellular context. Other techniques such as affinity chromatography coupled with mass spectrometry can also be employed to pull down and identify interacting proteins. nih.gov These approaches will be invaluable in elucidating the compound's mechanism of action and identifying potential off-target effects.

Contribution to Advancing Fundamental Organic and Medicinal Chemistry Principles through Studies of the Chemical Compound

The focused study of this compound and its derivatives can contribute significantly to the broader principles of organic and medicinal chemistry. The exploration of new synthetic routes to functionalized pyridine (B92270) and other heterocyclic systems will continue to advance the field of organic synthesis. pageplace.dersc.orgbenthamscience.compw.edu.plgoogle.com

Q & A

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Answer : Process Analytical Technology (PAT) tools monitor reaction progress in real-time. Optimized workup protocols (e.g., liquid-liquid extraction with ethyl acetate) remove impurities like unreacted acyl chlorides. Quality control adheres to ICH guidelines for pharmaceutical intermediates .

Tables for Key Data

Table 1: Reaction Optimization Parameters for Acylation

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°C↑↑
Catalyst (Pd)5–10 mol%
SolventDMF or THF↑↑
Reaction Time12–24 hours

Table 2: Biological Activity Comparison of Structural Analogs

CompoundBioactivity (IC50)TargetReference
Methyl Nicotinate50 µMAntimicrobial
6-(Difluoromethyl) Derivative12 µMNeuroprotection
6-(3,4-Dihydroquinolinyl) Analogue8 µMAntioxidant

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